molecular formula C15H14N2O B2403957 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one CAS No. 1894460-53-7

4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2403957
CAS No.: 1894460-53-7
M. Wt: 238.29
InChI Key: KPEADXYYTIVQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Scientific Research Applications

4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biology: In biological research, the compound is used to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agriculture: Quinoxaline derivatives, including this compound, are explored for their potential as agrochemicals, such as herbicides and fungicides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of o-phenylenediamine with 3-methylbenzoyl chloride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired production scale, reaction kinetics, and safety considerations. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce 1,2-dihydroquinoxalines. Substitution reactions can introduce various functional groups, leading to a wide range of quinoxaline derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling. Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family, known for its broad range of biological activities.

    2-Methylquinoxaline: A derivative with a methyl group at the 2-position, exhibiting similar but distinct biological properties.

    3-Phenylquinoxaline: A derivative with a phenyl group at the 3-position, used in medicinal chemistry and materials science.

Uniqueness

4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one is unique due to the presence of the 3-methylphenyl group, which imparts distinct electronic and steric properties. This structural feature enhances the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug discovery and development. Additionally, the compound’s versatility in undergoing various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.

Properties

IUPAC Name

4-(3-methylphenyl)-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-5-4-6-12(9-11)17-10-15(18)16-13-7-2-3-8-14(13)17/h2-9H,10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEADXYYTIVQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894460-53-7
Record name 4-(3-methylphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.